Cas no 1807005-31-7 (Ethyl 3-chloro-2-cyano-4-ethylbenzoate)
Ethyl 3-chloro-2-cyano-4-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-2-cyano-4-ethylbenzoate
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- Inchi: 1S/C12H12ClNO2/c1-3-8-5-6-9(12(15)16-4-2)10(7-14)11(8)13/h5-6H,3-4H2,1-2H3
- InChI Key: ZABKYYJUKDRMCX-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=C(C(=O)OCC)C=CC=1CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 297
- XLogP3: 3.3
- Topological Polar Surface Area: 50.1
Ethyl 3-chloro-2-cyano-4-ethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017634-1g |
Ethyl 3-chloro-2-cyano-4-ethylbenzoate |
1807005-31-7 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 3-chloro-2-cyano-4-ethylbenzoate Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Ethyl 3-chloro-2-cyano-4-ethylbenzoate
Comprehensive Overview of Ethyl 3-chloro-2-cyano-4-ethylbenzoate (CAS No. 1807005-31-7)
Ethyl 3-chloro-2-cyano-4-ethylbenzoate (CAS No. 1807005-31-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and agrochemical research. This ester derivative, characterized by its unique molecular structure featuring a chloro, cyano, and ethyl substituents, serves as a versatile building block in synthetic chemistry. Its applications span across the development of novel bioactive molecules, making it a subject of interest for researchers and industry professionals alike.
The compound's molecular formula, C12H12ClNO2, highlights its potential for diverse chemical modifications. The presence of the cyano group (-CN) and ethyl ester (-COOEt) functionalities enables its use in nucleophilic substitution reactions, cyclizations, and other key transformations. Recent studies have explored its role in the synthesis of heterocyclic compounds, which are pivotal in drug discovery programs targeting various therapeutic areas.
In the context of current trends, Ethyl 3-chloro-2-cyano-4-ethylbenzoate aligns with the growing demand for high-value intermediates in precision medicine and sustainable agriculture. Researchers are increasingly investigating its utility in creating crop protection agents with enhanced efficacy and reduced environmental impact. This aligns with global initiatives to develop greener agrochemicals, a topic frequently searched in scientific databases and AI-driven platforms.
From a synthetic perspective, the compound's chloro and cyano groups offer distinct reactivity profiles. The chloro substituent at the 3-position facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis. Meanwhile, the cyano group at the 2-position can be transformed into carboxylic acids, amides, or tetrazoles, expanding its utility in medicinal chemistry. Such flexibility makes CAS No. 1807005-31-7 a valuable asset in library design for high-throughput screening.
Industrial applications of Ethyl 3-chloro-2-cyano-4-ethylbenzoate often focus on its role as a precursor for functional materials. For instance, its derivatives have been explored in the development of organic semiconductors and liquid crystals, addressing the surge in interest for flexible electronics—a hot topic in material science forums and patent filings. This connection to cutting-edge technology underscores the compound's relevance beyond traditional chemical sectors.
Quality control and analytical characterization of CAS No. 1807005-31-7 typically involve advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity standards required for research and industrial use. Recent discussions in analytical chemistry circles emphasize the importance of impurity profiling for such intermediates, reflecting user queries about batch-to-batch consistency in fine chemicals.
Environmental and safety considerations for handling Ethyl 3-chloro-2-cyano-4-ethylbenzoate follow standard laboratory protocols. While not classified as hazardous under normal conditions, proper storage in cool, dry environments and the use of personal protective equipment (PPE) are recommended—a practical concern often raised in workplace safety forums and chemical handling guidelines.
The commercial availability of Ethyl 3-chloro-2-cyano-4-ethylbenzoate through specialty chemical suppliers has increased in recent years, driven by its expanding applications. Procurement specialists frequently search for bulk quantities or custom synthesis options, indicating its growing market presence. Pricing trends and supply chain dynamics for such niche intermediates remain active discussion points in industry reports.
Future research directions for CAS No. 1807005-31-7 may explore its enantioselective transformations or incorporation into metal-organic frameworks (MOFs)—areas gaining traction in academic publications. As synthetic methodologies evolve, this compound's role in catalysis and materials science could further diversify, answering frequent queries about "next-generation chemical building blocks" in search engines.
In summary, Ethyl 3-chloro-2-cyano-4-ethylbenzoate represents a multifaceted chemical entity with substantial potential across scientific disciplines. Its structural features and reactivity continue to inspire innovation in synthetic routes and application development, cementing its position as a compound of enduring interest in both academic and industrial settings.
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